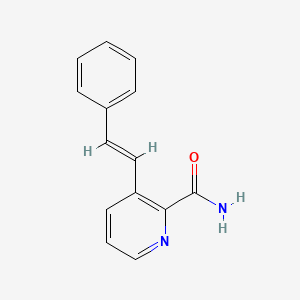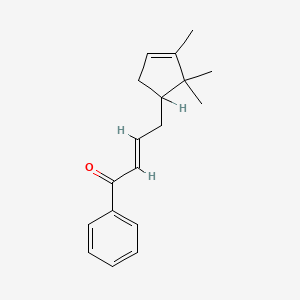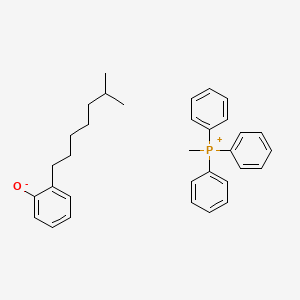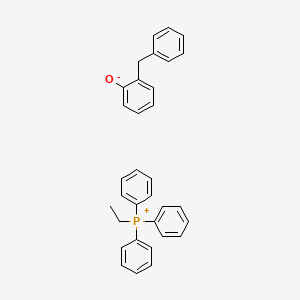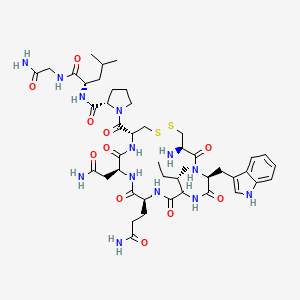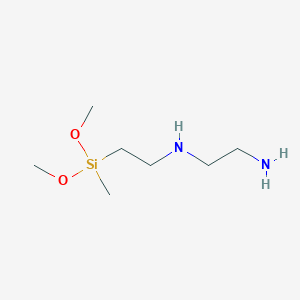
N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 266-303-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of EINECS 266-303-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure .
Industrial Production Methods: In industrial settings, the production of EINECS 266-303-7 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures. The industrial production methods are optimized for efficiency, cost-effectiveness, and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions: EINECS 266-303-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
EINECS 266-303-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it finds applications in various industrial processes, such as the production of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of EINECS 266-303-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, or signaling pathways. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .
Propiedades
Número CAS |
66300-34-3 |
|---|---|
Fórmula molecular |
C7H20N2O2Si |
Peso molecular |
192.33 g/mol |
Nombre IUPAC |
N'-[2-[dimethoxy(methyl)silyl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H20N2O2Si/c1-10-12(3,11-2)7-6-9-5-4-8/h9H,4-8H2,1-3H3 |
Clave InChI |
HTAUDOWBSUDBEA-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(CCNCCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


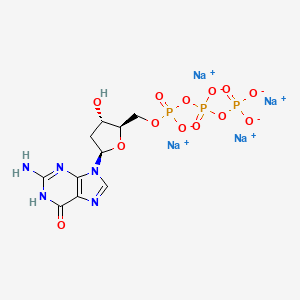

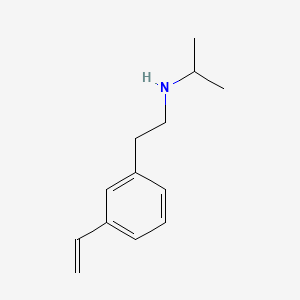
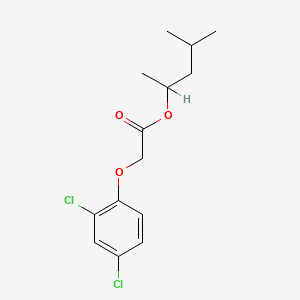
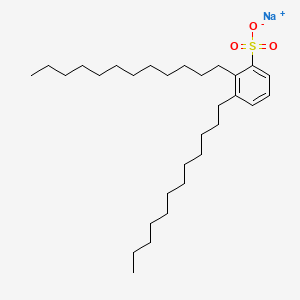
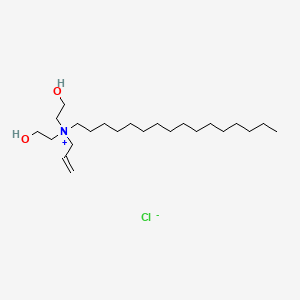
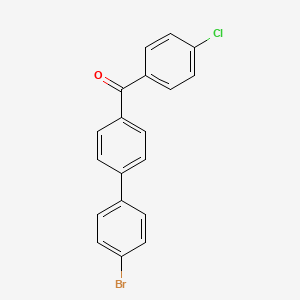
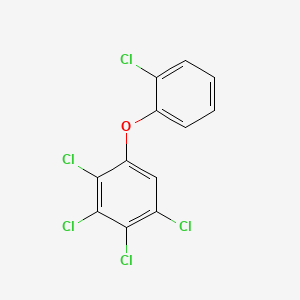
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
